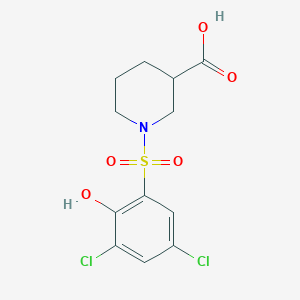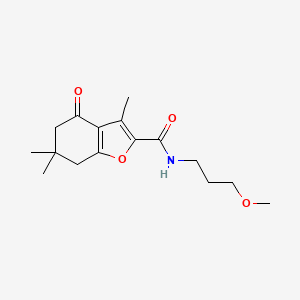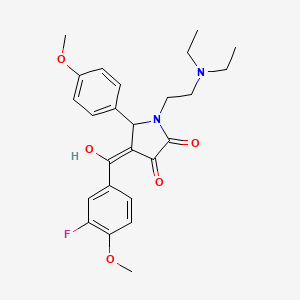
1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring and a sulfonyl group attached to a dichlorohydroxyphenyl moiety. It is often used in research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichlorohydroxyphenyl moiety may also interact with cellular receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Piperidinecarboxylic acid, 1-[(2,5-dichloro-3-thienyl)sulfonyl]-
- 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-methoxyphenyl)sulfonyl]-
Uniqueness
Compared to similar compounds, 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- is unique due to its specific combination of functional groups. The presence of both the sulfonyl and dichlorohydroxyphenyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
630049-61-5 |
|---|---|
Molecular Formula |
C12H13Cl2NO5S |
Molecular Weight |
354.2 g/mol |
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO5S/c13-8-4-9(14)11(16)10(5-8)21(19,20)15-3-1-2-7(6-15)12(17)18/h4-5,7,16H,1-3,6H2,(H,17,18) |
InChI Key |
QXQVVVDPSGPNQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12141130.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12141134.png)

![3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12141143.png)
![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12141150.png)
![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(biphenyl-2-yl)acetamide](/img/structure/B12141162.png)
![N'-[(1Z)-3-amino-1H-isoindol-1-ylidene]-2-hydroxybenzohydrazide](/img/structure/B12141164.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(2-phenylethoxy)phenyl]guanidine](/img/structure/B12141182.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141183.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12141190.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12141192.png)
![N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12141196.png)
